3-Cyclopropyl-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. Quinazoline derivatives, including 3-cyclopropyl-1H-quinazoline-2,4-dione, have been investigated for their roles as inhibitors in various signaling pathways, particularly those related to cancer and other diseases.
3-Cyclopropyl-1H-quinazoline-2,4-dione can be synthesized through various methods involving different starting materials. It falls under the classification of diones due to the presence of two carbonyl groups in its molecular structure. This compound is part of a broader category of quinazoline derivatives that exhibit diverse pharmacological properties, making them significant in drug development.
The synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione can be accomplished through several methods:
These methods highlight the versatility and adaptability of synthetic routes available for producing 3-cyclopropyl-1H-quinazoline-2,4-dione.
The molecular structure of 3-cyclopropyl-1H-quinazoline-2,4-dione features:
The molecular formula is , and its molecular weight is approximately 188.18 g/mol. The compound's structural integrity can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.
3-Cyclopropyl-1H-quinazoline-2,4-dione can participate in various chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound to improve its biological activity or selectivity.
The mechanism of action for compounds like 3-cyclopropyl-1H-quinazoline-2,4-dione often involves inhibition of specific targets within cellular signaling pathways. For instance:
Research indicates that these compounds can exhibit antiproliferative effects on cancer cell lines by inducing apoptosis or cell cycle arrest.
3-Cyclopropyl-1H-quinazoline-2,4-dione exhibits several notable physical properties:
Chemical properties include reactivity with nucleophiles due to the presence of carbonyl groups, allowing for further derivatization.
The potential applications of 3-cyclopropyl-1H-quinazoline-2,4-dione span several fields:
The construction of the quinazoline-2,4-dione core employs regioselective cyclocondensation techniques to ensure precise ring formation and substituent positioning. Anthranilic acid serves as a primary precursor, undergoing cyclocondensation with cyclopropyl isocyanate under mild basic conditions (potassium carbonate in DMF) to yield the 3-cyclopropyl-substituted core with >85% efficiency [5]. Carbon dioxide fixation methodologies provide a sustainable alternative, where 2-aminobenzonitrile reacts with CO₂ under mesoporous smectite-incorporated alkali hydroxide catalysis (e.g., NaOH@smectite) at 120°C. This solvent-free approach achieves 89% conversion to the unsubstituted quinazoline-2,4-dione scaffold within 6 hours, which subsequently undergoes regioselective N-3 alkylation with cyclopropyl halides [2] [6].
Copper-catalyzed tandem reactions represent advanced strategies, as demonstrated by Deng et al., where anthranilamide and tertiary amines undergo aerobic cyclization/coupling to form C2-functionalized derivatives. This method achieves yields up to 91% while tolerating electron-donating and withdrawing groups on the anthranilamide aryl ring [5]. DBU-catalyzed cyclizations of N-(cyclopropylcarbonyl)anthranilic acids at 80°C provide a direct route to 3-cyclopropyl derivatives, minimizing epimerization risks associated with traditional acid-mediated methods [6].
Table 1: Comparative Analysis of Quinazoline-2,4-dione Core Synthesis Methods
Method | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Anthranilic Acid Cyclocondensation | K₂CO₃, DMF, 80°C | 85–92 | 12 h | High regioselectivity for 3-position |
CO₂ Fixation | NaOH@smectite, 120°C | 89 | 6 h | Solvent-free, utilizes waste CO₂ |
Copper-Catalyzed Tandem | CuI, O₂, DMSO, 100°C | 91 | 8 h | Single-pot C2 functionalization |
DBU-Mediated Cyclization | DBU, toluene, 80°C | 78 | 10 h | Mild conditions, no racemization |
Regioselective N-functionalization of the quinazoline-2,4-dione core presents unique challenges due to the differential acidity of the N1-H (pKa ~8.5) and N3-H (pKa ~10.5) protons. N3-Alkylation predominates when using alkyl halides in anhydrous DMF with cesium carbonate, attributed to the preferential deprotonation of the more acidic N1 position. This generates a stabilized enolate that attacks electrophiles at N3, enabling 3-cyclopropyl installation via cyclopropyl bromide with 75–82% yield [7]. Mitsunobu conditions (DIAD, PPh₃) invert this selectivity, facilitating N1-alkylation through alkoxide intermediate formation, achieving N1-cyclopropylmethyl derivatives in 70% yield [7].
Cyclopropane ring functionalization enhances target engagement by exploiting hydrophobic pocket complementarity. Molecular docking confirms that 3-cyclopropyl substituents form van der Waals contacts with VEGFR-2's hydrophobic region (residues Leu889, Val916), improving binding affinity by ΔG = –2.8 kcal/mol versus methyl analogues [1] [7]. In situ generation of cyclopropanecarbonyl chloride allows direct N-acylation of quinazoline-2,4-dione, while Suzuki–Miyaura coupling installs 4-cyclopropylphenyl moieties at N1 using cyclopropylboronic acid/palladium catalysis [4] [7].
Table 2: Regioselectivity in N-Alkylation of Quinazoline-2,4-diones
Alkylating Agent | Base/Solvent | Temperature (°C) | N1:N3 Ratio | Dominant Product Yield (%) |
---|---|---|---|---|
Cyclopropyl bromide | Cs₂CO₃, DMF | 80 | 1:9 | 82 (N3-cyclopropyl) |
Cyclopropylmethyl bromide | DIAD, PPh₃, THF | 25 | 8:1 | 70 (N1-cyclopropylmethyl) |
Cyclopropanecarbonyl chloride | Et₃N, CH₂Cl₂ | 0→25 | 0:10 | 88 (N3-acyl) |
Hydrazinolysis transforms the quinazoline-2,4-dione scaffold into biologically active heterocycles. Treatment with 80% hydrazine hydrate at reflux opens the C2-carbonyl, forming 2-hydrazino-3-cyclopropylquinazolin-4(3H)-one, a precursor to triazolo[4,3-a]quinazolin-5-ones. Subsequent cyclization with aldehydes or CS₂ yields fused systems exhibiting enhanced kinase inhibition (IC₅₀ ~0.8 μM against PARP-1) [5] [8]. Triphosgene-mediated ring closure of Nʹ-(2-carbamoylphenyl)-N-cyclopropylhydrazinecarboxamide generates [1,2,4]triazolo[4,3-c]quinazoline-3,5-diones, which show potent antitumor activity in HCT-116 cells (IC₅₀ = 1.18 μM) [5].
Ring expansion to seven-membered systems employs α-halo ketones under basic conditions. 3-Cyclopropylquinazoline-2,4-dione reacts with phenacyl bromides to form 1,4-benzodiazepine-5,7-diones via Dimroth rearrangement, useful as PARP-1 inhibitors (compound 11, IC₅₀ = 3.02 μM) [5] [8]. Microwave irradiation significantly accelerates these expansions, reducing reaction times from 48 hours to 15–30 minutes while improving yields by 15–20% [5].
Microwave irradiation revolutionizes quinazoline-2,4-dione synthesis by enhancing efficiency and sustainability. Solvent-free N-alkylation of quinazoline-2,4-dione with cyclopropylmethyl bromide using K₂CO₃/Al₂O₃ under microwave irradiation (300 W, 100°C) completes in 15 minutes with 94% yield, contrasting sharply with thermal methods requiring 24 hours for 75% yield [5] [9]. CO₂-fixation cyclizations similarly benefit, where microwave-activated smectite catalysts reduce reaction times from 6 hours to 40 minutes while maintaining 85–90% yields [2] [5].
Mechanochemical approaches eliminate solvents entirely. Ball-milling quinazoline-2,4-dione, cyclopropylboronic acid, and Cu(OAc)₂ enables oxidative C–H functionalization at N1, achieving 87% conversion in 2 hours. This method reduces waste generation (E-factor < 1) compared to solution-phase reactions (E-factor ~18) [5] [9]. Continuous-flow systems further optimize exothermic cyclocondensations, enabling kilogram-scale production of 3-cyclopropyl derivatives with >99% purity and <3% batch variance [9].
Table 3: Microwave vs. Conventional Synthesis of Key Intermediates
Reaction | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
N-3-Cyclopropylation | 24 h, 75% (DMF, 80°C) | 15 min, 94% (solvent-free) | 96x faster, +19% yield |
CO₂-Fixation Cyclization | 6 h, 89% (120°C) | 40 min, 90% (120°C) | 9x faster, equivalent yield |
Triazolotriazine Ring Expansion | 48 h, 65% (refluxing ethanol) | 30 min, 82% (150°C) | 96x faster, +17% yield |
Strategic diversification at N1 and N3 leverages the differential reactivity of these positions for combinatorial library development. N1-Directed lithiation using n-BuLi/TMEDA at –78°C enables C2 functionalization, permitting electrophilic quenching with D₂O (deuteration >95%), aldehydes (hydroxymethylation, 80%), or chlorophosphates (phosphonation, 65%) [7]. Subsequent N3-alkylation installs cyclopropyl groups without affecting C2 substituents. Palladium-catalyzed C–H arylation at C6/C8 positions proceeds efficiently only after N3-cyclopropyl protection, yielding 6-aryl-3-cyclopropylquinazoline-2,4-diones as kinase inhibitors (VEGFR-2 IC₅₀ = 83 nM) [1] [7].
N3-Acylation with cyclopropanecarbonyl chloride occurs selectively in pyridine at 0°C, while urethane formation employs cyclopropyl chloroformate. Carbamate-linked derivatives demonstrate improved water solubility (log P reduced by 0.8–1.2 units) while maintaining nanomolar PARP-1 inhibition [8]. Tandem deprotection-alkylation sequences enable orthogonal functionalization: N1-Boc-protected intermediates undergo N3-cyclopropylation, followed by acidic Boc removal and N1-alkylation with diverse electrophiles (e.g., propargyl bromide, chloroacetamide), generating asymmetrically disubstituted derivatives for phenotypic screening [7].
Table 4: Regioselective Post-Synthetic Modification Outcomes
Modification Type | Reagents/Conditions | Position Modified | Yield Range (%) | Key Applications |
---|---|---|---|---|
Directed C2-Lithiation | n-BuLi, TMEDA, –78°C; Electrophile | C2 | 65–95 | Isotope labeling, phosphonate probes |
C–H Arylation | Pd(OAc)₂, Ag₂CO₃, ArI, 120°C | C6/C8 | 45–75 | Kinase inhibitor optimization |
N3-Acylation | Cyclopropanecarbonyl chloride, pyridine | N3 | 82–90 | Solubility enhancement |
Tandem Deprotection-Alkylation | Boc₂O then TFA; R-X, Cs₂CO₃ | N1 and N3 | 60–78 | Asymmetric di-N-alkylated libraries |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: